Isopropyl cyanoacetate
Overview
Description
Isopropyl cyanoacetate is an organic compound with the molecular formula C6H9NO2. It is a colorless to almost colorless liquid with a slight solubility in water. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Isopropyl cyanoacetate, also known as isopropyl 2-cyanoacetate, is primarily used as a building block in organic synthesis . It doesn’t have a specific biological target, but its reactivity makes it valuable in the creation of a wide range of compounds .
Mode of Action
The compound’s mode of action is primarily chemical. It is used in the synthesis of 3-substituted coumarins by undergoing Knöevenagel reactions with aldehydes and ketones . This reaction involves the condensation of aldehydes and ketones with active methylene compounds to form α,β-unsaturated carbonyl compounds .
Biochemical Pathways
As a chemical reagent, this compound doesn’t directly participate in biochemical pathways. The compounds synthesized using it may have various biological activities and could influence numerous biochemical pathways depending on their structure and function .
Result of Action
The primary result of this compound’s action is the formation of new compounds through chemical reactions. For example, it is used in the synthesis of 3-substituted coumarins . The properties and effects of these compounds can vary widely depending on their structure.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, the Knöevenagel reactions it undergoes are typically performed under controlled laboratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of cyanoacetic acid with isopropyl alcohol in the presence of a suitable acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Isopropyl cyanoacetate undergoes various chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of this compound with aldehydes or ketones in the presence of a base to form substituted coumarins.
Common Reagents and Conditions:
Knoevenagel Condensation: Common reagents include aldehydes or ketones and a base such as piperidine or pyridine.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.
Major Products Formed:
Knoevenagel Condensation: The major products are 3-substituted coumarins.
Hydrolysis: The major products are cyanoacetic acid and isopropyl alcohol.
Scientific Research Applications
Isopropyl cyanoacetate has several applications in scientific research:
Comparison with Similar Compounds
- Methyl cyanoacetate: Used in the synthesis of pharmaceuticals and agrochemicals.
- Ethyl cyanoacetate: Commonly used in the preparation of heterocyclic compounds.
- tert-Butyl cyanoacetate: Employed in the synthesis of various organic molecules with potential biological activity .
Properties
IUPAC Name |
propan-2-yl 2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(2)9-6(8)3-4-7/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESQLCCRQYTQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158198 | |
Record name | Acetic acid, cyano-, isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-30-3 | |
Record name | 1-Methylethyl 2-cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13361-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13361-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, cyano-, isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL CYANOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V3MGI9XMA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of isopropyl cyanoacetate in the context of the provided research papers?
A1: The research papers primarily focus on utilizing this compound as a building block for synthesizing various substituted isopropyl cyanoarylacrylates. These acrylate derivatives are then studied for their potential as monomers in copolymerization reactions, particularly with styrene. [, , , , , , , , , , , , , , ]
Q2: Can you describe the general synthesis method for these isopropyl cyanoarylacrylates?
A2: The synthesis generally involves a Knoevenagel condensation reaction. [, , , , , , , , , , , , , , ] This reaction combines this compound with various ring-substituted benzaldehydes in the presence of a catalyst, typically piperidine.
Q3: What characterization techniques are employed to confirm the structure of the synthesized isopropyl cyanoarylacrylates?
A3: Researchers utilize a combination of techniques including:* Elemental analysis (CHN): This confirms the elemental composition of the synthesized compounds. [, , , , , , , , , , , , , , ]* Spectroscopic methods: * Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. [, , , , , , , , , , , , , , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy (both 1H and 13C): Offers detailed insights into the structure and connectivity of atoms within the molecule. [, , , , , , , , , , , , , , ]
Q4: What is the significance of copolymerizing these acrylate derivatives with styrene?
A4: Copolymerization with styrene allows researchers to investigate the impact of the different substituents on the acrylate monomers on the properties of the resulting copolymers. This is crucial for tailoring the properties of the final polymer material for specific applications. [, , , , , , , , , , , , , , ]
Q5: How do researchers determine the composition of the copolymers formed?
A5: Nitrogen analysis is commonly used to determine the copolymer composition. Since the nitrogen content is directly related to the amount of acrylate monomer incorporated, it serves as a reliable indicator of the copolymer composition. [, , , , , , , , , , , , , , ]
Q6: What analytical techniques are employed to study the thermal properties of the synthesized copolymers?
A6: Two main techniques are used:* Differential Scanning Calorimetry (DSC): Provides information about thermal transitions, such as glass transition temperature (Tg), which are crucial for understanding the material's behavior at different temperatures. [, , , , , , , ]* Thermogravimetric Analysis (TGA): Helps determine the thermal stability of the copolymers by measuring weight changes as a function of temperature. This reveals the decomposition patterns and temperature ranges. [, , , , , , , , , , ]
Q7: Aside from copolymerization, are there other applications of this compound highlighted in the research?
A7: Yes, one study explores the use of this compound in the synthesis of substituted coumarins through a reaction promoted by titanium tetraisopropoxide. [] Additionally, it is used in the synthesis of functionalized bicyclo[3.2.1]octanes through reaction with furfural and secondary amines. [, ] Another research paper investigates the use of this compound in the multistep synthesis of a radiolabeled HIV non-nucleoside reverse transcriptase inhibitor. []
Q8: What insights can be drawn from the thermal analysis of the styrene copolymers?
A8: Thermal analysis, using DSC and TGA, revealed that the decomposition of the synthesized copolymers typically occurs in two distinct steps. The initial decomposition occurs within the 200-500°C range, leaving a residue that subsequently decomposes at higher temperatures (500-800°C). [, , , , , , , , , , ] The specific decomposition temperatures and residue amounts vary depending on the substituents present on the acrylate monomers, highlighting their influence on the thermal properties of the final copolymers.
Q9: What can be concluded about the reactivity of different substituted isopropyl cyanoarylacrylates in copolymerization?
A9: One study calculated the relative reactivity ratios (1/r1) for various substituted isopropyl cyanoarylacrylates during copolymerization with styrene. The results indicate that the presence and nature of substituents significantly influence the monomer reactivity. For instance, the study found the following reactivity order: 2,3,5,6-tetrafluoro > 2,3,6-trichloro > 2,3,4-trifluoro > 3,4,5-trifluoro > 2,3,4,5,6-pentafluoro > 2,4,5-trifluoro > 2,4,6-trifluoro. [] This highlights the potential for tuning the copolymerization process and final material properties by carefully selecting the substituents on the acrylate monomers.
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